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molecular formula C14H19BrF2O B3302029 (2-((6-Bromohexyl)oxy)-1,1-difluoroethyl)benzene CAS No. 915132-91-1

(2-((6-Bromohexyl)oxy)-1,1-difluoroethyl)benzene

Cat. No. B3302029
M. Wt: 321.20 g/mol
InChI Key: GIFRBSZGUWVTHT-UHFFFAOYSA-N
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Patent
US08242177B2

Procedure details

Obtained from Intermediate 6 (6.88 g, 43.5 mmol) by the procedure described in Intermediate 3. Purification by column chromatography with silica gel and n-hexane/ethyl acetate (10:1) as eluent gave the title compound (10.9 g, 78%) as oil.
Quantity
6.88 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:3][OH:4].[Br:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]OCC(F)(F)CCC1C=CC=CC=1>>[Br:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][O:4][CH2:3][C:2]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)([F:11])[F:1]

Inputs

Step One
Name
Quantity
6.88 g
Type
reactant
Smiles
FC(CO)(C1=CC=CC=C1)F
Step Two
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCOCC(CCC1=CC=CC=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by column chromatography with silica gel and n-hexane/ethyl acetate (10:1) as eluent

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCOCC(F)(F)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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